molecular formula C7H9N3O B1281689 N-(4-Aminopyridin-2-yl)acetamide CAS No. 75279-39-9

N-(4-Aminopyridin-2-yl)acetamide

Cat. No.: B1281689
CAS No.: 75279-39-9
M. Wt: 151.17 g/mol
InChI Key: JXLUCZOWEKZFQZ-UHFFFAOYSA-N
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Description

N-(4-Aminopyridin-2-yl)acetamide is an organic compound with the molecular formula C7H9N3O It consists of a pyridin-2-yl group linked to an acetamide group at the nitrogen atom on position 4 of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for N-(4-Aminopyridin-2-yl)acetamide involves the reaction of 4-aminopyridine with acetic anhydride. The reaction proceeds as follows: [ \text{4-NH}_2\text{-C}_5\text{H}_4\text{N} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_3\text{CONH-C}_5\text{H}_4\text{N-NH}_2 + \text{CH}_3\text{COOH} ] This reaction typically occurs under mild conditions and yields this compound along with acetic acid as a byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminopyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Hydrolysis: The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding 4-aminopyridine and acetic acid.

    Alkylation and Acylation: The amine group can participate in alkylation or acylation reactions depending on the reaction conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the amide bond.

    Alkylation: Alkyl halides are commonly used as reagents.

    Acylation: Acyl chlorides or anhydrides are used as reagents.

Major Products Formed

    Hydrolysis: 4-Aminopyridine and acetic acid.

    Alkylation and Acylation: Various N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

N-(4-Aminopyridin-2-yl)acetamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Aminopyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The presence of both amine and amide functionalities allows it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminopyridin-4-yl)acetamide
  • N-(4-Chlorophenyl)acetamide
  • 2-Acetamino-4-aminopyridine

Uniqueness

N-(4-Aminopyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(4-aminopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLUCZOWEKZFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512522
Record name N-(4-Aminopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75279-39-9
Record name N-(4-Aminopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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